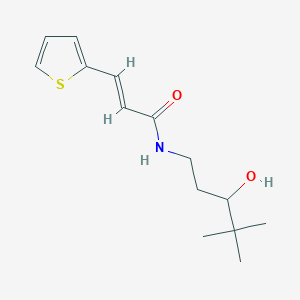

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide is a compound characterized by its unique structure, which includes a thiophene ring and an acrylamide moiety. This configuration suggests potential for diverse interactions in biological systems, making it a candidate for various applications in medicinal chemistry and materials science. Despite its promising structure, research on this specific compound remains limited.

The chemical properties of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁NO₂S |

| Molecular Weight | 267.39 g/mol |

| CAS Number | 1396890-96-2 |

The biological activity of acrylamide derivatives, including this compound, is often linked to their electrophilic nature. These compounds can react with biological nucleophiles such as proteins and DNA, leading to cytotoxic effects. The reactivity is primarily due to the α,β-unsaturated carbonyl moiety of the acrylamide acting as a Michael acceptor in reactions with nucleophiles like glutathione (GSH) .

Cytotoxicity Studies

Cytotoxicity assessments are critical for understanding the safety profile of this compound. Acrylamides have been shown to exhibit varying degrees of cytotoxicity depending on their structure and substituents. In vitro studies indicate that certain acrylamides can activate oxidative stress responses and induce cell death at specific concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the potential biological activity of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 2-Methyl-6-phenyletinylpyridine | Contains phenyl and pyridine rings | Antagonistic activity on mGluR5 | Unique heterocyclic structure |

| Thiophene-based derivatives | Various substituents on thiophene | Antimicrobial and anti-inflammatory | Diverse functionalization potential |

| Acrylamide derivatives | Acrylamide backbone | Variable depending on substituents | High reactivity due to double bond |

The uniqueness of this compound lies in its specific combination of a thiophene ring with a long aliphatic chain that includes a hydroxyl group. This structural feature may enhance its solubility and bioavailability compared to other similar compounds .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research has indicated that similar compounds can inhibit melanin production in melanoma cell lines through modulation of gene expression related to melanogenesis . These findings suggest that further investigation into the inhibitory effects of this compound on melanin production could be valuable.

Additionally, studies on acrylamide derivatives reveal that they can penetrate biological membranes effectively, reaching potential sites of action within cells . This property is essential for therapeutic applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiophene ring in the compound may enhance its interaction with microbial enzymes, suggesting potential antimicrobial properties . Studies indicate that similar thiophene-containing compounds exhibit significant activity against various microbial strains, which could be further explored for developing new antimicrobial agents.

Anti-inflammatory Properties

Compounds with structural similarities to (E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide have demonstrated efficacy in modulating inflammatory pathways. The presence of the hydroxyl group may contribute to its ability to interact with biological targets involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Cancer Treatment

Research into acrylamide derivatives has shown that they can exhibit cytotoxic effects against cancer cells. The unique structure of this compound could provide a basis for developing novel anticancer therapies by targeting specific cancer pathways.

Polymer Chemistry

The acrylamide functional group allows for the potential polymerization of this compound into various polymeric materials. These materials can be tailored for specific applications such as drug delivery systems or biodegradable plastics.

Sensor Development

Due to its unique electronic properties associated with the thiophene ring, this compound may be utilized in the development of chemical sensors for detecting environmental pollutants or biological markers.

Bioremediation

Given its potential antimicrobial properties, this compound could play a role in bioremediation strategies aimed at degrading environmental contaminants through microbial action.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 2-Methyl-6-phenyletinylpyridine | Contains phenyl and pyridine rings | Antagonistic activity on mGluR5 | Unique heterocyclic structure |

| Thiophene-based derivatives | Various substituents on thiophene | Antimicrobial and anti-inflammatory | Diverse functionalization potential |

| Acrylamide derivatives | Acrylamide backbone | Variable depending on substituents | High reactivity due to double bond |

Case Study 1: Antimicrobial Efficacy

Research has shown that compounds with thiophene rings exhibit enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that this compound could potentially inhibit bacterial growth through enzyme interaction mechanisms.

Case Study 2: Anti-inflammatory Mechanisms

Similar compounds have been evaluated for their anti-inflammatory properties in animal models of arthritis. These studies suggest that modifications to the acrylamide structure can significantly alter the anti-inflammatory efficacy, indicating that this compound may also possess similar therapeutic potential.

Propiedades

IUPAC Name |

(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)12(16)8-9-15-13(17)7-6-11-5-4-10-18-11/h4-7,10,12,16H,8-9H2,1-3H3,(H,15,17)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZREPNVXHSRTR-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C=CC1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(CCNC(=O)/C=C/C1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.